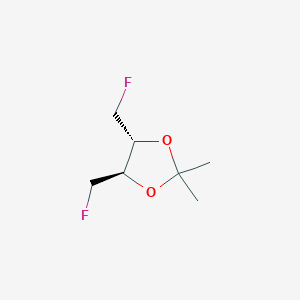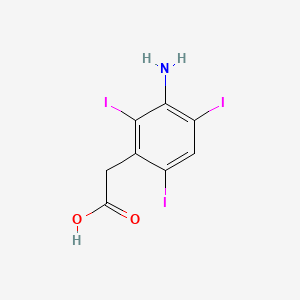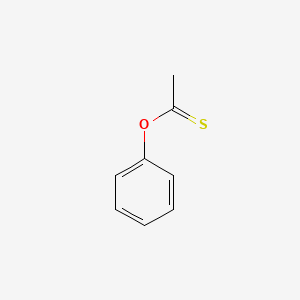
O-Phenyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl ethanethioate is an organic compound with the molecular formula C8H8OS It is a thioester, characterized by the presence of a sulfur atom bonded to an acyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Phenyl ethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: O-Phenyl ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thioesters.
Scientific Research Applications
O-Phenyl ethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which O-Phenyl ethanethioate exerts its effects involves the interaction of its sulfur atom with various molecular targets. In biochemical systems, it can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
- S-Phenyl thioacetate
- Phenyl ethanesulfonate
- Phenyl ethanesulfonamide
Comparison: O-Phenyl ethanethioate is unique due to its thioester functional group, which imparts distinct reactivity compared to similar compounds like S-Phenyl thioacetate and phenyl ethanesulfonate. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
30623-40-6 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
O-phenyl ethanethioate |
InChI |
InChI=1S/C8H8OS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
CARWLUDBSNWZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
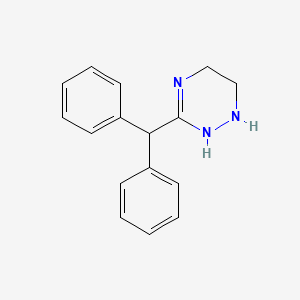
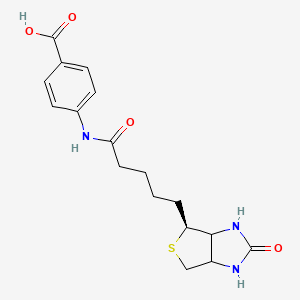
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
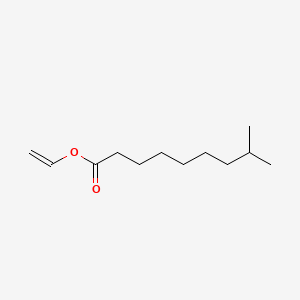
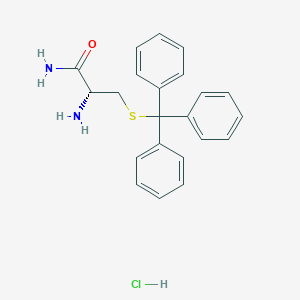
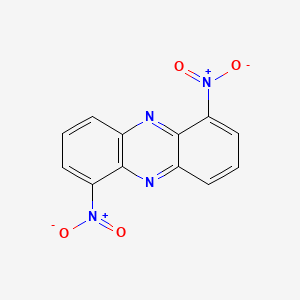
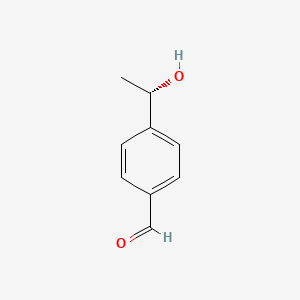
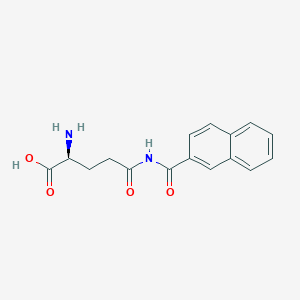

![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
